molecular formula C25H27F2N4O8P B1665416 阿西拉林 CAS No. 840506-29-8

阿西拉林

货号 B1665416
CAS 编号: 840506-29-8
分子量: 580.5 g/mol
InChI 键: NHTKGYOMICWFQZ-BSMFTPRPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acelarin, also known as NUC-1031, is a ProTide transformation and enhancement of the widely-used nucleoside analogue, gemcitabine . It is currently being evaluated in a Phase III study for the first-line treatment of patients with advanced biliary tract cancer .


Synthesis Analysis

Acelarin is comprised of gemcitabine and a phosphoramidate moiety (a phosphate group and a specific combination of aryl, ester, and amino acid groups) . The addition of the phosphoramidate moiety changes the chemical properties of Acelarin, compared to gemcitabine .


Molecular Structure Analysis

Acelarin is structurally gemcitabine with an attached phosphoramidate group . This chemical modification aims to achieve improved cellular delivery of the activated drug .


Chemical Reactions Analysis

The cytotoxic effect of gemcitabine on cancer cells is attributed to the generation of the triphosphate form of gemcitabine, known as dFdCTP . In cancer cells, dFdCTP interferes with DNA replication causing cancer cell death and preventing tumor growth .


Physical And Chemical Properties Analysis

Acelarin has 10 hydrogen bond acceptors and 3 hydrogen bond donors . The addition of the phosphoramidate moiety changes the chemical properties of Acelarin, compared to gemcitabine .

科学研究应用

1. Treatment of Metastatic Pancreatic Carcinoma

  • Summary of Application : Acelarin (NUC-1031) was tested in a clinical trial to assess its efficacy in treating patients with metastatic pancreatic carcinoma. The primary purpose of this study was to assess whether Acelarin is superior to gemcitabine in terms of overall survival .
  • Methods of Application : Acelarin was administered intravenously over 15 to 30 minutes on days 1, 8, and 15 of a 28-day cycle .
  • Results : The study was suspended following a review on efficacy and toxicities . The results regarding the overall survival, disease progression, quality of life, and comparative safety are not available in the source .

2. Treatment of Biliary Tract Cancers

  • Summary of Application : Acelarin was studied in combination with cisplatin for the treatment of advanced biliary tract cancers, including bile duct cancer, ampulla of Vater cancer, and gallbladder cancer .
  • Methods of Application : The specific dosage and administration details of Acelarin in this study are not provided in the source .
  • Results : The study found the best dose of Acelarin to have with cisplatin . The side effects of the treatment included liver blood test changes, a drop in the number of blood cells that fight infection, feeling sick, diarrhoea, tiredness (fatigue), a build-up of bilirubin in the blood, and a drop in the number of blood cells that clot the blood .

3. Treatment of Advanced Pancreatic Cancer

  • Summary of Application : Acelarin was tested in a clinical trial to assess its efficacy in treating patients with advanced pancreatic cancer. The primary purpose of this study was to assess whether Acelarin is superior to gemcitabine in terms of overall survival .
  • Methods of Application : The specific dosage and administration details of Acelarin in this study are not provided in the source .
  • Results : The study found that Acelarin may work better than gemcitabine and have fewer side effects .

未来方向

Acelarin has received Fast Track designation from the U.S. Food and Drug Administration (FDA), which is a process designed to facilitate the development and expedite the review of drugs to treat serious conditions and address an unmet medical need . The first interim analysis is expected in the first half of 2022 .

属性

IUPAC Name

benzyl (2S)-2-[[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F2N4O8P/c1-16(22(33)36-14-17-8-4-2-5-9-17)30-40(35,39-18-10-6-3-7-11-18)37-15-19-21(32)25(26,27)23(38-19)31-13-12-20(28)29-24(31)34/h2-13,16,19,21,23,32H,14-15H2,1H3,(H,30,35)(H2,28,29,34)/t16-,19+,21+,23+,40?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTKGYOMICWFQZ-KKQYNPQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F2N4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acelarin

CAS RN

840506-29-8
Record name NUC-1031
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0840506298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NUC-1031
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15057
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FOSGEMCITABINE PALABENAMIDE, P(RS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCL1K2T28K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Acelarin
Reactant of Route 2
Reactant of Route 2
Acelarin
Reactant of Route 3
Reactant of Route 3
Acelarin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Acelarin
Reactant of Route 5
Acelarin
Reactant of Route 6
Reactant of Route 6
Acelarin

Citations

For This Compound
123
Citations
B Simmons, Z Liu, A Klapars, A Bellomo… - Organic …, 2017 - ACS Publications
A general and efficient method for the synthesis of pronucleotide (ProTide) 5′-phosphoramidate monoesters is reported. This method consists of a highly stereoselective 5′-…
Number of citations: 42 pubs.acs.org
DH Palmer, PJ Ross, P Silcocks, W Greenhalf… - 2018 - ascopubs.org
… (Acelarin), … Acelarin has shown activity in a range of metastatic cancers, including pancreatic, biliary and ovarian cancers. This Phase III study is designed to show superiority of Acelarin …
Number of citations: 5 ascopubs.org
EA Ghazaly, I Rizzuto, H Gabra, NA Habib… - 2014 - ascopubs.org
… of Acelarin in patients with advanced, rapidly progressing treatment-resistant or refractory solid tumours. Acelarin … Acelarin doses ranged from 375 to 1000 mg/m 2 . Compassionate use …
Number of citations: 1 ascopubs.org
SP Blagden, A Sukumaran, C Gnanaranjan… - 2016 - ascopubs.org
… In a subset of 13 patients (pts) with ovarian cancer, Acelarin achieved a durable disease … Acelarin with carboplatin in women with advanced ovarian cancer. Methods: Acelarin was …
Number of citations: 2 ascopubs.org
J Bré - 2019 - research-repository.st-andrews.ac …
Exploration of the pharmacodynamic profile of Acelarin, a novel ProTide drug, in an in vitro model of ovarian cancer … Exploration of the pharmacodynamic profile of Acelarin, a novel …
SP Blagden, A Sukumaran, L Spiers… - Annals of …, 2017 - annalsofoncology.org
Background: NUC-1031 (Acelarin) is a first-in-class nucleotide analogue that overcomes key cancer cell resistance mechanisms to generate high intracellular levels of dFdCTP. In the …
Number of citations: 3 www.annalsofoncology.org
A Sarr, J Bré, IH Um, TH Chan, P Mullen… - Scientific Reports, 2019 - nature.com
… NUC-1031 (Acelarin), a phosphoramidate transformation of gemcitabine, was the first anti-cancer ProTide to enter the clinic. We find it displays important in vitro cytotoxicity differences …
Number of citations: 13 www.nature.com
EA Ghazaly, C Gnanaranjan, B Greenhalf, SP Blagden… - Cancer Research, 2015 - AACR
Introduction: Acelarin® is the first anti-cancer ProTide to enter the clinic and has achieved a very high rate of disease control in a Phase I study (ProGem1) of patients with advanced …
Number of citations: 1 aacrjournals.org
RAV Hodge - Antiviral research, 2017 - Elsevier
… sideways from antivirals to anti-cancer, NUC-1031 (Acelarin ® ) (Fig. 5) has been licensed to … It is envisaged that Acelarin, used with chemotherapy, will reduce the development of …
Number of citations: 9 www.sciencedirect.com
S Bryon, L Zhuqing, K Artis, B Ana - 2017
Number of citations: 0

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。